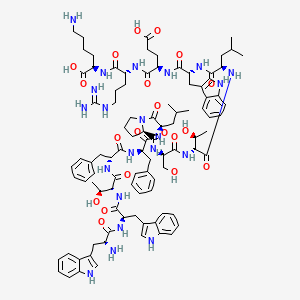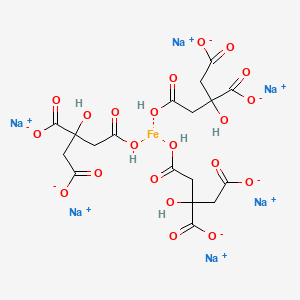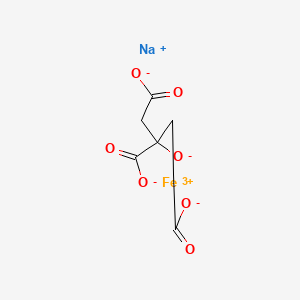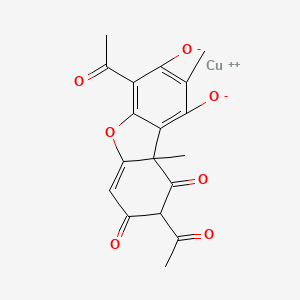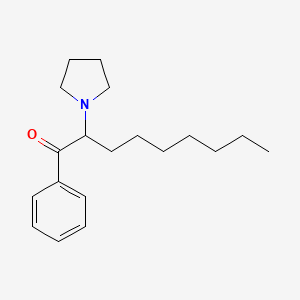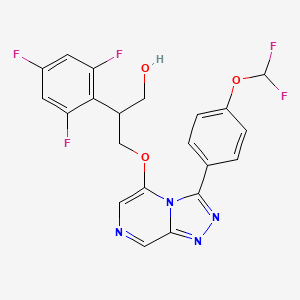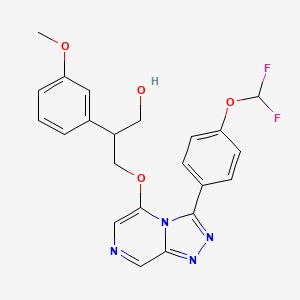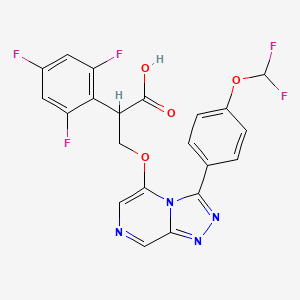
Osm-LO-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-LO-11 is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. It is part of a class of compounds known for their ability to interact with specific biological targets, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-LO-11 typically involves a series of chemical reactions that include the formation of key intermediates. The process often begins with the preparation of a precursor compound, which undergoes several steps such as nitration, reduction, and cyclization to yield the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also involve additional purification steps, such as crystallization and chromatography, to meet the stringent standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: OSM-LO-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Scientific Research Applications
OSM-LO-11 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, making it a valuable tool in biochemical research.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of OSM-LO-11 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, this compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
OSM-LO-11 can be compared with other similar compounds, such as OSM-S-106 and OSM-LO-81. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For instance:
Properties
Molecular Formula |
C21H13F5N4O4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C21H13F5N4O4/c22-11-5-14(23)18(15(24)6-11)13(20(31)32)9-33-17-8-27-7-16-28-29-19(30(16)17)10-1-3-12(4-2-10)34-21(25)26/h1-8,13,21H,9H2,(H,31,32) |
InChI Key |
OTUKSSDCGFNGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(C4=C(C=C(C=C4F)F)F)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


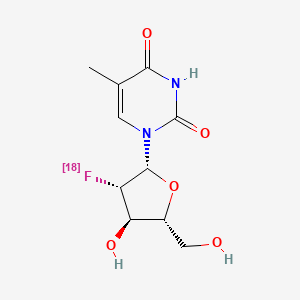

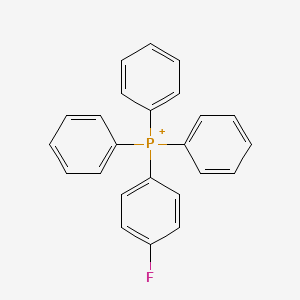
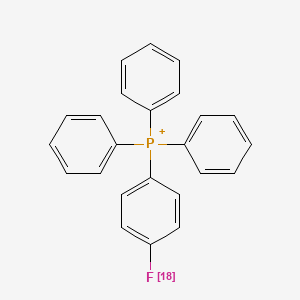
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)

